5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized through various chemical reactions, with an emphasis on their structural characterization using techniques like NMR, FTIR, and UV-Visible spectral methods. Such analyses provide insights into their chemical properties and potential applications in material science and chemistry (Shafeeulla et al., 2017).
Biological Activities
- Research has shown that certain pyrazolone derivatives exhibit antimicrobial activity against strains such as S. aureus, E. coli, and C. albicans. This highlights their potential as antimicrobial agents in medical research and pharmaceutical applications (Abdelrahman et al., 2020).
- Some studies focus on the antiproliferative activity of pyrazolone derivatives against various cancer cell lines, suggesting their potential in cancer research and therapy (Pettinari et al., 2006).
Chemical Properties and Reactivity
- Investigations into the reactivity of pyrazolone derivatives with peroxyl radicals indicate their potential as inhibitors in radical-chain peroxidation processes. This property could be useful in the development of new antioxidants for food and chemical industries (Yakypova et al., 2021).
- The solubility and thermodynamic properties of certain pyrazolone derivatives in various organic solvents have been studied, providing valuable data for the optimization of purification processes in chemical manufacturing (Xie et al., 2016).
Environmental and Green Chemistry
- Pyrazolone derivatives are also being explored in the context of green chemistry, such as their use in environmentally friendly synthesis processes. This aligns with the growing emphasis on sustainable and eco-friendly chemical practices (Mosaddegh et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methylbutyl)-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKIDYYMSITXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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